molecular formula C18H16N2O3S B2824466 3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde CAS No. 379247-58-2

3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B2824466
CAS No.: 379247-58-2
M. Wt: 340.4
InChI Key: WPHSWKBZCNAUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a heterocyclic compound featuring a benzaldehyde core substituted with a methoxy group and a cyclopenta-thienopyrimidine moiety. The thienopyrimidine scaffold is a fused bicyclic system comprising a thiophene ring and a pyrimidine ring, which is further annulated with a cyclopentane ring.

Properties

IUPAC Name

3-methoxy-4-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-19-17(16-12-4-3-5-15(12)24-18(16)20-10)23-13-7-6-11(9-21)8-14(13)22-2/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHSWKBZCNAUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCC3)SC2=N1)OC4=C(C=C(C=C4)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the thienopyrimidine family, which includes derivatives with diverse substituents and fused rings. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Biological/Physical Properties Reference
3-Methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde Cyclopenta-thienopyrimidine Methoxybenzaldehyde, methyl group High reactivity (aldehyde), potential kinase inhibition N/A
N'-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2,5-dihydroxy benzohydrazide (25b) Cyclopenta-thienopyrimidine Dihydroxybenzohydrazide Anti-HCV activity (EC~50~ = 3.7 µM)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo-pyrimidine Cyano, furan, benzylidene Cytotoxicity (IC~50~ = 12.5 µM against MCF-7 cells)
3-Benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a) Tetrahydrobenzo-thienopyrimidine Benzoyl, hydrazono, imino Antimicrobial activity (Gram-positive bacteria)

Key Observations

Core Structure Variations: The target compound’s cyclopenta-thienopyrimidine core (6,7-dihydro-5H-cyclopenta ring) distinguishes it from simpler thienopyrimidines (e.g., tetrahydrobenzo-thienopyrimidine in ). In contrast, thiazolo-pyrimidine derivatives (e.g., compound 11b) replace the thiophene ring with a thiazole, altering electronic properties and bioactivity .

Functional Group Impact: The aldehyde group in the target compound provides a reactive site for further derivatization (e.g., Schiff base formation), unlike the cyanobenzylidene group in 11b, which contributes to π-π stacking interactions in receptor binding . Hydrazide/hydrazono substituents (e.g., 25b, 6a) are associated with antiviral or antimicrobial activities, whereas the target compound’s methoxy and aldehyde groups may favor interactions with hydrophobic enzyme pockets .

Biological Activity: Compound 25b exhibited anti-HCV activity (EC~50~ = 3.7 µM), attributed to its dihydroxybenzohydrazide group’s ability to chelate metal ions in viral proteases . The target compound’s aldehyde group could similarly interact with nucleophilic residues in enzymes. Thiazolo-pyrimidine 11b showed cytotoxicity against cancer cells (IC~50~ = 12.5 µM), suggesting that electron-withdrawing groups (e.g., cyano) enhance apoptotic signaling .

Q & A

Q. What are the standard synthetic protocols for preparing thienopyrimidine derivatives like 3-methoxy-4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde?

Methodological Answer: Thienopyrimidine derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React a cyclopenta-thienopyrimidine chloride (e.g., 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine) with a benzaldehyde derivative under basic conditions (e.g., NaHCO₃/NaI) to form the ether linkage .
  • Step 2: Purify intermediates using column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization (ethanol) .
  • Step 3: Confirm regioselectivity via ¹H/¹³C NMR and mass spectrometry (MS) .

Q. How is the compound characterized to confirm its structural integrity?

Methodological Answer: Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign peaks for methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~7.0–8.5 ppm), and cyclopenta-thienopyrimidine protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS): Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
  • Elemental Analysis: Validate C, H, N percentages (e.g., C 56–58%, H 3–4%, N 16–22%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound’s cyclopenta-thienopyrimidine core?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation in ethanol or DMSO .
  • Data Collection: Use SHELX programs (e.g., SHELXL) for refinement. SHELXTL is robust for small-molecule structures, even with twinned data .
  • Analysis: Compare bond lengths (e.g., C-S in thiophene: ~1.70 Å) and dihedral angles with DFT-optimized models to confirm planarity of the fused ring system .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s anti-proliferative or antiviral potential?

Methodological Answer: SAR Design Framework:

Substituent Modification Biological Assay
Methoxy group (C-3)Replace with hydroxyl or halogenPancreatic cancer cell viability
Cyclopenta ringHydrogenate or introduce methylHCV replication inhibition (EC₅₀)
Benzaldehyde moietyVary substituents (e.g., nitro)Antibacterial activity (MIC)
  • Synthesis: Follow protocols in to generate analogs.
  • Evaluation: Use standardized assays (e.g., MTT for cytotoxicity , plaque reduction for antiviral activity ).

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Replicate Experiments: Ensure consistent cell lines (e.g., MIA PaCa-2 for pancreatic cancer) and solvent controls (DMSO ≤0.1%) .
  • Validate Purity: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding affinity variations due to conformational flexibility .

Q. What strategies optimize synthetic yields of the benzaldehyde-thienopyrimidine ether linkage?

Methodological Answer:

  • Catalyst Screening: Compare NaI (polar aprotic) vs. KI (less reactive) in SNAr reactions .
  • Solvent Optimization: Use DMF for high solubility or ethanol for greener synthesis .
  • Temperature Control: Heating at 60–80°C improves kinetics but may increase side products .

Q. How can bioavailability challenges be addressed for in vivo studies?

Methodological Answer:

  • Nanoparticle Formulation: Encapsulate the compound in starch nanoparticles (size ~150 nm) via ionic gelation to enhance oral absorption .
  • Pharmacokinetic Profiling: Monitor plasma concentration (LC-MS/MS) and calculate AUC (Area Under Curve) in rodent models .

Q. What green chemistry approaches apply to its synthesis?

Methodological Answer:

  • Oxidant Selection: Replace toxic Cr(VI) with NaOCl (bleach) for oxidative cyclization, achieving >70% yields .
  • Solvent Recycling: Recover ethanol via distillation after recrystallization .
  • Atom Economy: Design one-pot reactions to minimize intermediates (e.g., tandem SNAr-cyclization) .

Q. How to assess environmental impacts of this compound using computational tools?

Methodological Answer:

  • QSPR Modeling: Predict logP (lipophilicity) and BCF (bioconcentration factor) using EPI Suite .
  • Degradation Pathways: Simulate hydrolysis (pH 5–9) and photolysis (λ >290 nm) in silico .
  • Ecotoxicity: Use TEST software to estimate LC₅₀ for Daphnia magna .

Q. What methodologies validate the compound’s mechanism of action in cellular pathways?

Methodological Answer:

  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, MAPK) .
  • Western Blotting: Quantify protein expression (e.g., caspase-3 cleavage for apoptosis) .
  • Metabolomics: Use LC-HRMS to track changes in ATP/ADP ratios or ROS levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.